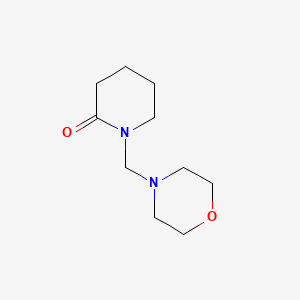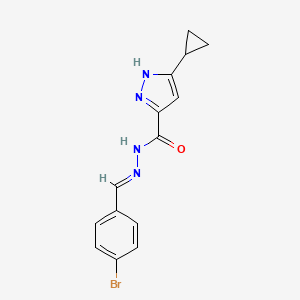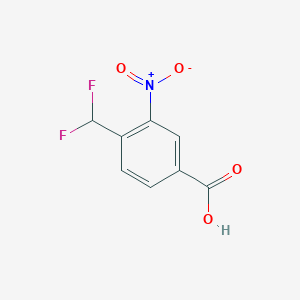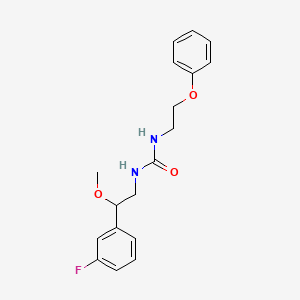
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea, also known as AZD-4547, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. The overexpression or mutation of FGFRs has been associated with various types of cancer, making them attractive targets for cancer therapy.
科学的研究の応用
Analytical Detection and Environmental Monitoring
Research often focuses on detecting and quantifying chemicals in environmental samples or biological matrices. For instance, studies on bisphenol A (BPA) and phthalates explore their presence in human populations and the environment, employing advanced analytical techniques for measurement. These methodologies could be applied to study the distribution, metabolism, and potential environmental impact of complex chemicals like "1-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(2-phenoxyethyl)urea" (Calafat et al., 2004; Dills et al., 2006).
Health Impact StudiesResearch into the health impacts of chemical exposure often includes epidemiological studies, toxicological assessments, and experimental studies in model organisms. For example, the association between urinary concentrations of BPA and heart disease provides insights into the potential cardiovascular effects of chemical exposures (Melzer et al., 2010). Similar methodologies could explore the health effects of "this compound."
Development of Biomarkers
The development of biomarkers for exposure to specific chemicals is a critical area of research. Studies have evaluated urinary methoxyphenols as biomarkers for woodsmoke exposure, which could be analogous to developing biomarkers for exposure to specific complex chemicals (Dills et al., 2006).
Investigating Mechanisms of Action
Research into the mechanisms of action of chemicals, including their interactions with biological molecules and potential endocrine-disrupting effects, provides insights into their biological effects and potential therapeutic uses. Studies on the effects of BPA and phthalates on human health and development are examples of such research (Rubenstein & Zeitlin, 1998; Carwile & Michels, 2011).
特性
IUPAC Name |
1-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3/c1-23-17(14-6-5-7-15(19)12-14)13-21-18(22)20-10-11-24-16-8-3-2-4-9-16/h2-9,12,17H,10-11,13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOKHMVCVCVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NCCOC1=CC=CC=C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

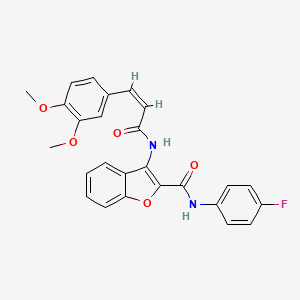

![5-oxo-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2476543.png)
![2-[2-(2-Nitrophenoxy)ethoxy]ethanamine](/img/structure/B2476544.png)
![3-(trifluoromethyl)-N-[3-[[3-(trifluoromethyl)benzoyl]amino]naphthalen-2-yl]benzamide](/img/structure/B2476546.png)

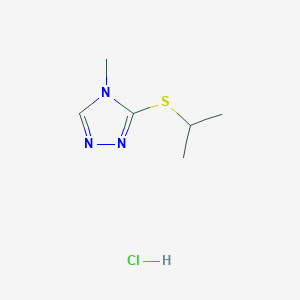
![1,7-dimethyl-3-(2-morpholinoethyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476552.png)

